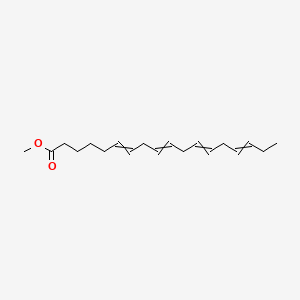

Stearidonic Acid methyl ester

Description

Contextualization within Polyunsaturated Fatty Acid (PUFA) Metabolism and Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, often involves the comprehensive analysis of complex lipid mixtures. Stearidonic acid and its esterified forms are components of these complex lipid profiles in various organisms. For instance, echium oil is noted for its high content of both ALA and SDA. acs.org The study of such oils and their lipid composition provides valuable insights into nutritional science and potential health benefits. Furthermore, the metabolism of PUFAs by gut microbiota is an active area of research, with studies indicating that bacteria like Lactobacillus plantarum can metabolize stearidonic acid. pnas.org

Academic Significance of Fatty Acid Methyl Esters (FAMEs) as Analytical Derivatives

In academic and industrial research, the analysis of fatty acids is crucial for various applications, including food science, biofuel production, and biomedical studies. creative-proteomics.comscioninstruments.com However, free fatty acids are often not ideal for direct analysis by techniques like gas chromatography (GC) due to their low volatility and potential for peak tailing. restek.comgcms.cz To overcome these analytical challenges, fatty acids are commonly converted into their corresponding fatty acid methyl esters (FAMEs) through a process called esterification or transesterification. creative-proteomics.comgcms.cz

The conversion to FAMEs increases the volatility and thermal stability of the fatty acids, making them amenable to GC analysis. restek.comgcms.cz This derivatization allows for the separation, identification, and quantification of individual fatty acids within a complex mixture with high precision and resolution. scioninstruments.comrestek.com Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for FAME analysis, providing detailed structural information for each component. jeol.com The use of FAMEs as analytical standards is essential for accurate quantification and characterization of fatty acid profiles in diverse samples, from microbial lipids to food products and biological tissues. scioninstruments.comrestek.com

Overview of Research Trajectories for Stearidonic Acid Methyl Ester

Research involving this compound has followed several key trajectories:

Metabolic Studies: A significant area of research focuses on the metabolism of stearidonic acid and its methyl ester. Studies in humans and cultured liver cells (HepG2) have investigated the conversion of SDA to EPA, often using this compound in experimental diets or cell culture media. frontiersin.org Research has also explored the biohydrogenation of SDA by rumen microorganisms, which has implications for the fatty acid composition of products from ruminant animals. nih.gov

Analytical Standard: this compound serves as a crucial analytical standard in gas chromatography. Its use allows for the accurate identification and quantification of stearidonic acid in various natural sources and biological samples.

Biological Activity: While this article does not focus on therapeutic applications, it is noteworthy that research has explored the biological effects of stearidonic acid and its derivatives. For instance, some studies have investigated the antimicrobial properties of stearidonic acid and its methyl ester. Other research has examined the role of stearic acid methyl ester, a saturated fatty acid methyl ester, in neuroprotection and tissue regeneration, highlighting the diverse biological activities of different FAMEs. nih.govnih.govresearchgate.net

Biotechnological Production: The limited natural sources of stearidonic acid have driven research into the metabolic engineering of plants to produce higher levels of this valuable fatty acid. oup.com These efforts aim to create sustainable terrestrial sources of omega-3 fatty acids.

Structure

3D Structure

Properties

CAS No. |

2348-88-1 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-6,9,12,15-tetraenoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3 |

InChI Key |

BIRKCHKCDPCDEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)OC |

Origin of Product |

United States |

Metabolic and Biochemical Pathways Associated with Stearidonic Acid and Its Methyl Ester Analogues

Endogenous Biosynthesis of Stearidonic Acid in Biological Systems

The formation of Stearidonic Acid within biological systems is a critical step in the omega-3 fatty acid metabolic cascade. It originates from the essential fatty acid, alpha-linolenic acid, through a specific enzymatic reaction and serves as an intermediate for the synthesis of long-chain polyunsaturated fatty acids (LC-PUFAs).

The enzyme delta-6 desaturase, encoded by the FADS2 gene in humans, is a key player in the metabolism of polyunsaturated fatty acids. wikipedia.org It acts on both omega-3 (like ALA) and omega-6 (like linoleic acid) fatty acid families. wikipedia.orgnih.gov The reaction catalyzed by this enzyme involves the removal of two hydrogen atoms from the fatty acid chain to create the new double bond. wikipedia.org

Table 1: Overview of the Delta-6 Desaturation of Alpha-Linolenic Acid

| Substrate | Enzyme | Product | Cofactors/Requirements | Significance |

|---|---|---|---|---|

| Alpha-Linolenic Acid (ALA) (18:3, n-3) | Delta-6-Desaturase (FADS2) | Stearidonic Acid (SDA) (18:4, n-3) | O₂, NADH, Cytochrome b5 | Rate-limiting step in the synthesis of long-chain omega-3 PUFAs |

Following its synthesis, Stearidonic Acid serves as a direct precursor for further conversion into longer and more unsaturated omega-3 fatty acids. wikipedia.org This multi-stage process involves a series of reactions catalyzed by elongase and desaturase enzymes, primarily occurring in the endoplasmic reticulum. semanticscholar.orgyoutube.com

The pathway proceeds as follows:

Elongation: Stearidonic acid (18:4, n-3) is first elongated by a fatty acid elongase enzyme, which adds two carbon atoms to the chain, yielding eicosatetraenoic acid (ETA) (20:4, n-3). wikipedia.org

Δ5-Desaturation: ETA is then acted upon by the delta-5-desaturase (Δ5D) enzyme, which introduces a double bond at the fifth carbon position. This reaction produces eicosapentaenoic acid (EPA) (20:5, n-3). wikipedia.orgresearchgate.net

Further Elongation and Desaturation to DHA: The conversion from EPA to docosahexaenoic acid (DHA) involves additional elongation and desaturation steps. EPA is elongated to docosapentaenoic acid (DPA) (22:5, n-3). DPA is then desaturated by a Δ4-desaturase to yield DHA (22:6, n-3). researchgate.net

Because the initial conversion of ALA is a slow, rate-limiting step, supplying SDA can bypass this bottleneck, leading to a more efficient increase in tissue levels of EPA compared to supplementing with ALA. researchgate.netresearchgate.net However, studies have noted that while SDA consumption effectively raises EPA levels, its conversion to DHA is generally low. researchgate.netresearchgate.net

Catabolism and Degradation Pathways of Fatty Acid Methyl Esters

Fatty acid methyl esters (FAMEs) are not typically found in high concentrations in biological systems but are relevant in microbial metabolism and as derivatives for analytical chemistry. arcjournals.orgsigmaaldrich.com Their catabolism involves initial de-esterification followed by the standard pathways of fatty acid degradation.

Before a fatty acid methyl ester can be utilized for energy, the methyl group must be cleaved from the fatty acid chain. This hydrolysis reaction, known as de-esterification, yields a free fatty acid and methanol (B129727). In microbial systems, this process is often catalyzed by lipase (B570770) enzymes. arcjournals.org Many bacteria produce lipases that hydrolyze esters of glycerol (B35011) with long-chain fatty acids, and these enzymes can also act on other fatty acid esters. arcjournals.org For instance, species like Lysinibacillus sphaericus have demonstrated the ability to degrade fatty acid methyl esters present in waste oils. arcjournals.orgarcjournals.org

Within mammalian cells, the hydrolysis of fatty acid esters is primarily mediated by a family of enzymes called acyl-CoA thioesterases (ACOTs), which convert fatty acyl-CoAs back to free fatty acids and Coenzyme A. nih.gov While their primary substrate is an acyl-CoA, other cellular esterases can hydrolyze FAMEs into free fatty acids, which can then be activated for metabolic processes.

Once the fatty acid is liberated from its methyl ester form, it undergoes catabolism through beta-oxidation to produce energy. aocs.orglibretexts.org This process occurs predominantly within the mitochondria. abcam.comwikipedia.org

The key steps are:

Activation: The free fatty acid is first activated in the cytoplasm by being attached to Coenzyme A (CoA), a reaction that forms fatty acyl-CoA and requires ATP. libretexts.org

Mitochondrial Transport: The fatty acyl-CoA is transported into the mitochondrial matrix. abcam.com

Beta-Oxidation Spiral: Inside the mitochondrion, the fatty acyl-CoA chain is broken down in a four-step cycle that repeats, removing a two-carbon acetyl-CoA unit in each cycle. abcam.comwikipedia.org The four reactions are:

Dehydrogenation by acyl-CoA dehydrogenase, producing FADH₂. abcam.com

Hydration by enoyl-CoA hydratase. abcam.com

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, producing NADH. abcam.com

Thiolytic cleavage by beta-ketothiolase, which releases an acetyl-CoA molecule and a fatty acyl-CoA chain that is two carbons shorter. abcam.com

The acetyl-CoA produced enters the citric acid cycle, while the NADH and FADH₂ are used in the electron transport chain to generate ATP. aocs.orgabcam.com For unsaturated fatty acids like stearidonic acid, additional enzymes are required to handle the double bonds during the beta-oxidation process. nih.gov

Mechanistic Investigations of Stearidonic Acid Metabolism in Cellular Models

The metabolism of stearidonic acid has been investigated in various cellular models to understand its conversion efficiency and effects on cellular lipid composition. Human liver carcinoma HepG2 cells are a common model because they express the necessary desaturase and elongase enzymes for PUFA synthesis. nih.gov

Studies using HepG2 cells have shown that supplementation with SDA leads to a significantly greater increase in cellular EPA levels compared to supplementation with ALA. nih.govfrontiersin.org In one study, EPA levels in SDA-treated HepG2 cells were 65% higher than in ALA-treated cells (5.1% vs. 3.0% of total fatty acid methyl esters). nih.govfrontiersin.org This finding supports the concept that bypassing the rate-limiting delta-6 desaturase step with SDA enhances EPA synthesis. nih.govfrontiersin.org However, consistent with in vivo observations, these cellular studies also show that neither ALA nor SDA supplementation significantly affects DHA levels. nih.govfrontiersin.org

Another study using NIH-3T3 cells compared the metabolism of ALA and SDA. nih.gov Both fatty acids were elongated and desaturated to form EPA and docosapentaenoic acid (DPA), but not DHA. nih.gov Both were also incorporated into cellular phospholipids (B1166683) and triacylglycerols. nih.gov This research provides a mechanistic basis for the observed increases in EPA and DPA in tissues following SDA consumption. researchgate.net

Table 2: Comparative Effects of ALA and SDA Supplementation on EPA Levels in HepG2 Cells

| Treatment Group | Cellular EPA Level (% of Total FAMEs) | Key Finding |

|---|---|---|

| ALA-Treated Cells | 3.0% | SDA supplementation resulted in a 65% higher concentration of cellular EPA compared to ALA. |

| SDA-Treated Cells | 5.1% |

Data sourced from studies on HepG2 cellular models. nih.govfrontiersin.org

These cellular investigations confirm that stearidonic acid is a more potent precursor to EPA than ALA, providing a clear mechanistic rationale for its role in omega-3 fatty acid metabolism.

Fatty Acid Profile Alterations in cultured Hepatocytes (e.g., HepG2 cells) in Response to Stearidonic Acid Exposure

In vitro studies utilizing the human hepatoma cell line, HepG2, have provided significant insights into the metabolic fate of stearidonic acid (SDA) and its influence on the cellular fatty acid landscape. When HepG2 cells are exposed to isolated fatty acids, the subsequent analysis of their fatty acid composition, typically after conversion to fatty acid methyl esters (FAMEs) for gas chromatography, reveals distinct alterations.

Research has demonstrated that SDA is an effective precursor for the endogenous synthesis of the long-chain omega-3 fatty acid, eicosapentaenoic acid (EPA). In comparative studies, HepG2 cells treated with SDA show a markedly higher accumulation of EPA compared to cells treated with alpha-linolenic acid (ALA), another plant-derived omega-3 fatty acid. Specifically, EPA levels in SDA-treated hepatocytes have been reported to be as much as 65% higher than those in ALA-treated cells. This highlights a key metabolic pathway where SDA is efficiently converted into EPA.

The table below summarizes representative findings from such in vitro experiments, illustrating the differential impact of SDA and ALA on EPA levels within HepG2 cells.

Table 1: EPA Levels in HepG2 Cells After Exposure to ALA vs. SDA

| Treatment Group | EPA (% of Total Fatty Acid Methyl Esters) |

|---|---|

| ALA-Treated Cells | 3.0% |

These findings underscore the role of SDA in modulating the fatty acid profile of hepatocytes, particularly in enriching the cells with beneficial omega-3 fatty acids like EPA.

Identification of Fatty Acid Methyl Esters as Extracellular Metabolites in Specific Microbial Species (e.g., Methylophilus quaylei)

Fatty acid methyl esters (FAMEs) have been identified not only as intracellular components but also as extracellular metabolites in certain microbial species. A notable example is the obligate methylotrophic bacterium, Methylophilus quaylei. researchgate.net Studies of its culture liquid have led to the discovery of various hydrophobic compounds, including free fatty acids and their corresponding methyl esters. researchgate.net

Under both optimal growth conditions and situations of environmental stress, such as osmotic stress, M. quaylei has been found to release FAMEs into the surrounding medium. researchgate.net The principal extracellular FAME identified in this bacterium is methyl stearate. researchgate.net The presence of these extracellular metabolites is not merely a metabolic byproduct; evidence suggests they play a functional role for the microorganism. It has been observed that the presence of exogenous free fatty acids and their methyl esters can stimulate the growth and improve the survivability of M. quaylei, particularly under osmotic and oxidative stress conditions, suggesting they may function as adaptogens. researchgate.net

Analytical Methodologies for Characterization and Quantification of Stearidonic Acid Methyl Ester

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and analysis of Stearidonic Acid methyl ester from complex mixtures. These techniques provide both qualitative and quantitative information essential for research and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of Fatty Acid Methyl Ester Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acid methyl esters (FAMEs), including this compound. researchgate.net This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

For the analysis, fatty acids are typically converted to their more volatile methyl esters through a derivatization process, a common method being a transesterification reaction using reagents like boron trifluoride in methanol (B129727). journal-of-agroalimentary.ro The resulting FAMEs are then introduced into the GC system.

In a typical GC-MS analysis of FAMEs, a capillary column with a polar stationary phase is employed to achieve separation based on the boiling points and polarities of the compounds. The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of different FAMEs. For instance, a temperature program might start at a lower temperature and increase at a specific rate to a final, higher temperature to ensure the elution of all analytes. journal-of-agroalimentary.rochempap.org

Quantitative analysis is often performed using selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte. nih.gov

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester Analysis

| Parameter | Value |

| Column | HP-5 MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Injector Temperature | 280°C |

| Oven Program | Initial temperature of 50°C, ramped at 4°C/min to 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detector Temperature | 280°C |

| Scan Range | 50-300 amu |

High-Performance Liquid Chromatography (HPLC) for Fatty Acid Ester Profiling

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC for the analysis of fatty acid esters, particularly for compounds that are thermally labile or not easily volatilized. hplc.eu HPLC is especially useful for the separation of isomers and can be performed at room temperature, thus avoiding potential degradation of polyunsaturated fatty acids like Stearidonic Acid. scielo.br

Reversed-phase HPLC is the most common mode used for FAME analysis. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For FAMEs, the elution order is generally dependent on their chain length and degree of unsaturation.

Detection in HPLC can be achieved using various detectors. A UV detector can be used, often at a low wavelength around 205 nm, for the detection of the ester functional group. scielo.brresearchgate.net Evaporative Light Scattering Detectors (ELSD) are also employed as they provide a more universal response for non-volatile analytes. For enhanced sensitivity and structural information, HPLC can be coupled with mass spectrometry (HPLC-MS).

Quantitative analysis by HPLC is typically performed using an external standard method, where the peak area of the analyte is compared to a calibration curve generated from known concentrations of a standard. scielo.br The accuracy of this method relies on the availability of a pure standard of this compound.

Table 2: Illustrative HPLC Parameters for Fatty Acid Methyl Ester Analysis

| Parameter | Value |

| Column | SUPELCOSIL LC-18 (25 cm x 4.6 mm I.D., 5 µm particles) or similar C18 column |

| Mobile Phase | Acetonitrile/Acetone mixture (e.g., 59:41 v/v) |

| Flow Rate | 1 mL/min |

| Detector | UV at 205 nm or ELSD |

| Temperature | Ambient or controlled (e.g., 40°C) |

Optimization of Chromatographic Parameters for Enhanced Resolution and Detection

Optimizing chromatographic parameters is crucial for achieving the best possible separation and detection of this compound, especially when it is present in a complex mixture of other FAMEs.

In Gas Chromatography, key parameters to optimize include the choice of the stationary phase, the temperature program, the carrier gas flow rate, and the injector settings. For polyunsaturated FAMEs, highly polar "wax" type columns are often preferred as they provide better separation based on the degree of unsaturation. The temperature program, including the initial temperature, ramp rate, and final temperature, must be carefully adjusted to ensure that all compounds are well-resolved without excessive analysis time.

In High-Performance Liquid Chromatography, the mobile phase composition is a critical parameter. The ratio of organic solvents in the mobile phase can be adjusted to fine-tune the retention and resolution of FAMEs. A gradient elution, where the mobile phase composition is changed during the analysis, can be employed to improve the separation of a wide range of FAMEs with different polarities. scielo.br The choice of the stationary phase, particularly the use of specialized columns like those with cholesteryl ligands, can enhance the separation of isomeric fatty acids. hplc.eu The detector settings, such as the wavelength in a UV detector, also need to be optimized for maximum sensitivity.

Spectroscopic Analysis of Fatty Acid Methyl Esters

Spectroscopic techniques are indispensable for the structural elucidation and quantification of fatty acid methyl esters, providing detailed information about their molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide valuable information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a typical FAME, distinct signals can be observed for the different types of protons. aocs.org For this compound, one would expect to see a singlet for the methyl ester protons (–OCH₃) at around 3.7 ppm. aocs.org The olefinic protons (=C-H) would appear in the region of 5.3-5.4 ppm. The terminal methyl group of the fatty acid chain would give a triplet at approximately 0.9 ppm. The various methylene (B1212753) groups (–CH₂–) along the chain would produce a complex set of signals in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester group would be observed downfield, typically around 174 ppm. The carbons of the double bonds would resonate in the olefinic region (around 127-132 ppm). The methyl carbon of the ester group would appear at about 51 ppm, and the terminal methyl carbon of the fatty acid chain would be seen at approximately 14 ppm. The methylene carbons would give rise to a series of signals in the 20-35 ppm range.

NMR can also be used for quantitative analysis. By integrating the area of a specific proton signal and comparing it to the signal of a known internal standard, the concentration of the analyte can be determined.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ (ester) | ~3.7 | Singlet |

| =C-H (olefinic) | ~5.3-5.4 | Multiplet |

| -CH₂-C=O | ~2.3 | Triplet |

| =C-CH₂-C= | ~2.8 | Multiplet |

| -CH₂- | ~1.2-1.4 | Multiplet |

| -CH₃ (terminal) | ~0.9 | Triplet |

Application of Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spectra-analysis.com For this compound, the IR spectrum would show characteristic absorption bands for the ester group and the carbon-carbon double bonds.

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group give rise to two bands, one in the 1300-1200 cm⁻¹ region and another in the 1150-1000 cm⁻¹ range.

The presence of cis-carbon-carbon double bonds in the polyunsaturated chain of this compound would be indicated by a C=C stretching vibration around 1655 cm⁻¹ and a =C-H stretching vibration just above 3000 cm⁻¹. spectra-analysis.com The C-H stretching vibrations of the alkane part of the molecule would be observed in the 3000-2850 cm⁻¹ region.

Table 4: Key Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1750-1735 | Strong |

| C-O Stretch (Ester) | 1300-1000 | Strong |

| =C-H Stretch (Olefinic) | >3000 | Medium |

| C-H Stretch (Alkane) | 3000-2850 | Strong |

| C=C Stretch (Olefinic) | ~1655 | Medium |

Sample Preparation and Derivatization Strategies for Analytical Precision

The accurate quantification and characterization of stearidonic acid, often present within complex biological matrices as part of triglycerides or phospholipids (B1166683), necessitates meticulous sample preparation. For analysis by gas chromatography (GC), it is essential to convert the fatty acids into their more volatile and less polar fatty acid methyl ester (FAME) forms. nih.govsigmaaldrich.com This derivatization process neutralizes the polar carboxyl group, which otherwise can cause adsorption issues and peak tailing during analysis. sigmaaldrich.comrestek.com The primary strategies to achieve this involve either a conventional multi-step approach of lipid extraction followed by derivatization or a more rapid, single-step direct transesterification.

Two main chemical pathways, acid-catalyzed and base-catalyzed reactions, are employed for this conversion. The choice of method depends on the nature of the sample, particularly whether the fatty acids are free or esterified within a larger lipid molecule.

Conventional Two-Step Method: Extraction and Derivatization

This traditional approach involves the initial isolation of total lipids from the sample matrix, followed by a separate chemical reaction to convert the fatty acids to FAMEs.

Lipid Extraction: Methods such as those developed by Folch or Bligh and Dyer are standard protocols for extracting lipids from biological tissues. nih.gov These techniques use a solvent system, typically a mixture of chloroform (B151607) and methanol, to effectively separate lipids from other cellular components like proteins and carbohydrates.

Derivatization: Following extraction, the isolated lipid fraction is derivatized. This can be achieved through several catalytic reactions.

Acid-Catalyzed Esterification/Transesterification: This is the most versatile approach as it effectively converts both free fatty acids (esterification) and fatty acids within glycerolipids (transesterification) into FAMEs. biust.ac.bw Common acid catalysts include:

Boron Trifluoride (BF₃)-Methanol: A widely used and effective reagent that requires mild heating (e.g., 60°C) for a duration of 5 to 60 minutes to achieve esterification. sigmaaldrich.comrestek.com

Methanolic Hydrochloric Acid (HCl): This reagent can be prepared by mixing acetyl chloride with methanol or by using concentrated HCl. nih.govsigmaaldrich.com The reaction typically involves heating the sample with the reagent at temperatures ranging from 70°C to 100°C. nih.govnih.gov

Methanolic Sulfuric Acid (H₂SO₄): Another strong acid catalyst used for both esterification and transesterification. nih.govucdavis.edu The reaction may be performed at 50-60°C for several hours or at higher temperatures for shorter periods. ijcce.ac.ir

Base-Catalyzed Transesterification: This method is significantly faster than acid-catalyzed reactions, often completing within minutes at room temperature. mdpi.comchromatographyonline.com Common base catalysts include sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH) in methanol. nih.gov However, a major limitation of this method is its inability to convert free fatty acids into esters; it is only effective for the transesterification of acylglycerols. chromatographyonline.com

Direct Transesterification (In Situ Method)

To improve efficiency and sample throughput, direct transesterification methods have been developed. This approach combines lipid extraction, cell disruption, and derivatization into a single step, eliminating the need for a separate lipid extraction procedure. nih.govresearchgate.net Research has shown that direct transesterification can result in higher FAME yields compared to two-step methods, as it minimizes the loss of lipid material during sample handling. nih.gov

In a typical direct acid-catalyzed protocol, the sample (e.g., wet biomass) is heated directly with a reagent mixture containing methanol and an acid catalyst, often with a co-solvent like hexane (B92381) or chloroform. nih.gov For instance, the Lepage method utilizes a mixture of methanol and acetyl chloride, which has proven to be a precise way to estimate FAME-based lipids in various types of biomass. nih.gov

The table below summarizes and compares the common derivatization strategies.

Table 1: Comparison of Common Derivatization Methods for FAME Preparation

| Method | Catalyst | Reaction Type | Substrate Suitability | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Acid-Catalyzed | Boron Trifluoride (BF₃) in Methanol | Acid-Catalyzed Esterification & Transesterification | Free Fatty Acids & Acylglycerols | 60°C for 5-60 min sigmaaldrich.comrestek.com | Versatile for all lipid types; effective. | BF₃ is a toxic and corrosive reagent. |

| Acid-Catalyzed | Hydrochloric Acid (HCl) in Methanol | Acid-Catalyzed Esterification & Transesterification | Free Fatty Acids & Acylglycerols | 70-100°C for 30-60 min nih.govnih.gov | Commonly available reagents; reliable. | Slower than base-catalyzed methods. mdpi.com |

| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) in Methanol | Acid-Catalyzed Esterification & Transesterification | Free Fatty Acids & Acylglycerols | 50-100°C for 1-24 hours ijcce.ac.irbohrium.com | Effective for high free fatty acid content. biust.ac.bw | Can cause degradation of polyunsaturated fatty acids with prolonged heating. |

| Base-Catalyzed | Sodium Methoxide (NaOCH₃) in Methanol | Base-Catalyzed Transesterification | Acylglycerols only | Room temp for ~2-30 min nih.govchromatographyonline.com | Very rapid reaction; mild conditions. | Does not convert free fatty acids; sensitive to water. chromatographyonline.com |

| Direct Method | Acetyl Chloride in Methanol | Acid-Catalyzed Direct Transesterification | Free Fatty Acids & Acylglycerols | 90°C for 60-120 min nih.gov | Rapid single-step process; high throughput; can improve yield. | Requires optimization for specific sample matrices. |

The choice between these methods is critical for analytical precision. For samples containing significant amounts of free fatty acids, an acid-catalyzed approach is mandatory. biust.ac.bw For high-throughput screening of samples primarily containing triglycerides, a rapid base-catalyzed or a direct transesterification method may be preferable. nih.govchromatographyonline.com

The following table outlines generalized protocols for two common approaches.

Table 2: Example Protocols for FAME Preparation

| Parameter | Two-Step Protocol (Acid-Catalyzed) | One-Step Protocol (Direct Transesterification) |

|---|---|---|

| Step 1: Extraction | Extract total lipids from sample using a Chloroform:Methanol (2:1, v/v) mixture (Folch method). nih.gov | (Not Applicable) |

| Step 2: Derivatization | Evaporate solvent from lipid extract. Add 2 mL of 12% BF₃-Methanol reagent. sigmaaldrich.com | Place ~20-50 mg of dried sample directly into a reaction vial. Add 3 mL of 5% Methanolic H₂SO₄. |

| Step 3: Reaction | Heat at 60°C for 10 minutes. sigmaaldrich.com | Heat at 90°C for 90 minutes. nih.gov |

| Step 4: FAME Extraction | Cool sample. Add 1 mL water and 1 mL hexane. Vortex thoroughly. sigmaaldrich.com | Cool sample. Add 1 mL distilled water and 2 mL hexane. Vortex thoroughly. nih.gov |

| Step 5: Collection | Allow layers to separate. Collect the upper hexane layer containing FAMEs for GC analysis. sigmaaldrich.com | Centrifuge to separate phases. Collect the upper hexane layer containing FAMEs for GC analysis. nih.gov |

Biochemical Roles and Mechanistic Studies of Stearidonic Acid Methyl Ester Analogues in in Vitro Systems

Impact of Stearidonic Acid on Cellular Lipid Composition and Membrane Dynamics in Cultured Cell Lines

Stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid (PUFA), and its methyl ester derivative play a significant role in modifying the lipid landscape of cultured cells upon supplementation. When introduced to cell culture media, SDA is readily taken up by cells and incorporated into various lipid fractions, most notably into membrane phospholipids (B1166683). This incorporation directly alters the fatty acid profile of the cell membranes. For instance, studies using human liver cancer cell lines, such as HepG2, have demonstrated that treatment with SDA leads to a significant increase in the cellular content of eicosapentaenoic acid (EPA). gcms.czdcu.ie This occurs because SDA is a direct metabolic precursor to EPA, bypassing the rate-limiting enzyme delta-6-desaturase. mdpi.com

The integration of SDA and its elongated metabolites into phospholipids has profound effects on the biophysical properties of the cell membrane. The presence of a higher proportion of PUFAs like EPA increases membrane fluidity. mdpi.com This alteration in fluidity can influence a variety of cellular processes that are dependent on the membrane's physical state, including the function of transmembrane proteins, signaling receptor activity, and transport of molecules across the membrane. dcu.ie

Furthermore, the altered lipid composition can affect specialized microdomains within the membrane known as lipid rafts. These domains are typically enriched in cholesterol and saturated fatty acids and serve as platforms for signaling protein complexes. oup.comnih.gov The introduction of PUFAs like SDA and its derivatives can modulate the composition and stability of these rafts, potentially displacing or recruiting signaling molecules and thereby influencing cellular communication pathways. oup.com For example, research has shown that dietary fatty acids can affect the recruitment of the Toll-like receptor 4 (TLR4) signaling complex to lipid rafts in macrophages and adipocytes. oup.com While direct studies on SDA methyl ester's effect on lipid rafts are specific, the general principle of PUFA-mediated modulation of these domains is well-established. Stearidonic acid has been shown to be selectively incorporated into certain glycerophospholipids, which can lead to these downstream effects on membrane microdomains. nih.gov

The table below summarizes findings from a study on HepG2 cells, illustrating the change in key fatty acid composition after treatment with SDA compared to a control.

Table 1: Fatty Acid Composition (% of Total FAMEs) in HepG2 Cells after SDA Treatment

| Fatty Acid | Control (% of FAMEs) | SDA-Treated (% of FAMEs) | Fold Change |

|---|---|---|---|

| Eicosapentaenoic Acid (EPA) | 3.0 | 5.1 | 1.70 |

| Docosahexaenoic Acid (DHA) | 8.5 | 8.6 | 1.01 |

| Arachidonic Acid (ARA) | 7.2 | 6.9 | 0.96 |

FAMEs: Fatty Acid Methyl Esters. Data derived from studies on HepG2 cells. dcu.ie

Interplay of Fatty Acid Methyl Esters with Intracellular Signaling Cascades in Cellular Models

Fatty acid methyl esters (FAMEs), including stearidonic acid methyl ester, are biologically active molecules that can modulate various intracellular signaling cascades once they are hydrolyzed to their free fatty acid form within the cell. As omega-3 PUFAs, they are known to influence pathways that are critical for inflammation, cell proliferation, and metabolism.

One of the primary mechanisms through which omega-3 PUFAs exert their effects is by altering the production of lipid mediators. Once incorporated into cell membranes, fatty acids like SDA can be released by phospholipases and serve as substrates for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). This competition with omega-6 fatty acids, like arachidonic acid (AA), leads to the production of different classes of eicosanoids. For example, EPA (derived from SDA) produces 3-series prostaglandins (B1171923) and 5-series leukotrienes, which are generally less inflammatory than the 2-series prostaglandins and 4-series leukotrienes derived from AA. dcu.ie

Furthermore, omega-3 fatty acids have been shown to directly interact with and modulate the activity of key signaling proteins and transcription factors. Studies have demonstrated that they can inhibit protein kinase C (PKC) and components of the mitogen-activated protein kinase (MAPK) signaling pathway, such as p44/42 (ERK1/2) and JNK/SAPK. gcms.czenergyinst.org By inhibiting these kinases, omega-3 fatty acids can suppress the activation of downstream transcription factors like activator protein-1 (AP-1), which is involved in regulating the expression of pro-inflammatory cytokines. energyinst.org

Omega-3 PUFAs also serve as natural ligands for nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). nih.gov Activation of PPARs, especially PPARα in the liver and PPARγ in other tissues, leads to the transcriptional regulation of a suite of genes involved in fatty acid oxidation, lipid metabolism, and inflammation. nih.gov This interaction provides a direct link between fatty acid levels and the genetic programming of the cell's metabolic and inflammatory status. Research on stearidonic acid specifically has shown it can inhibit the function of P-glycoprotein (P-gp), a transmembrane efflux pump, thereby enhancing the sensitivity of cancer cells to chemotherapy drugs. researchgate.net This suggests an interaction with signaling pathways that regulate drug resistance. researchgate.net

Comparative Biochemical Efficacy: Stearidonic Acid versus Alpha-Linolenic Acid as Precursors for Elongated PUFAs in Cultured Cells

The biochemical efficacy of stearidonic acid (SDA) as a precursor for long-chain polyunsaturated fatty acids (LC-PUFAs) is significantly greater than that of alpha-linolenic acid (ALA) in various in vitro cell models. dcu.ie The conversion of ALA to eicosapentaenoic acid (EPA) and subsequently to docosahexaenoic acid (DHA) is a multi-step process involving a series of desaturation and elongation enzymes. researchgate.net The initial and rate-limiting step in this pathway is the conversion of ALA to SDA, a reaction catalyzed by the enzyme delta-6-desaturase (FADS2). mdpi.com

By providing cells with SDA, this rate-limiting step is bypassed, leading to a more efficient and robust production of downstream omega-3 PUFAs, particularly EPA. dcu.iemdpi.com This enhanced conversion efficiency has been consistently demonstrated in cultured cell lines. For example, in studies using HepG2 human hepatoma cells, equimolar concentrations of SDA resulted in significantly higher cellular levels of EPA compared to ALA. One study reported that EPA levels in SDA-treated HepG2 cells were approximately 65% higher than in cells treated with ALA (5.1% vs. 3.0% of total fatty acid methyl esters). dcu.ie

Similarly, research on NIH-3T3 cells showed that both ALA and SDA were elongated and desaturated to form EPA and docosapentaenoic acid (DPA). gcms.cz However, the accumulation of these longer-chain PUFAs is more pronounced when SDA is the substrate. It is noteworthy that in many in vitro systems, the conversion of these precursors to DHA is often limited or not detected, suggesting that subsequent enzymatic steps may also be bottlenecks in the pathway within these specific cell lines. gcms.czdcu.ie

The data below compares the conversion efficiency of ALA and SDA to EPA in a representative cell culture model.

Table 2: Comparative Conversion of ALA and SDA to EPA in Cultured Hepatocytes

| Precursor Fatty Acid | Resulting Cellular EPA (% of Total FAMEs) |

|---|---|

| Alpha-Linolenic Acid (ALA) | 3.0% |

| Stearidonic Acid (SDA) | 5.1% |

Data based on a comparative study in HepG2 cells. dcu.ie

This superior efficiency makes SDA a more potent precursor for increasing cellular EPA status in vitro compared to ALA.

Investigation of Fatty Acid Methyl Esters in Bacterial Growth and Stress Responses

Fatty acid methyl esters (FAMEs) are fundamental components of bacterial cells, primarily existing as constituents of phospholipids and lipopolysaccharides in their cell membranes. The specific FAME profile of a bacterium is genetically determined and is so characteristic that it is widely used as a biochemical marker for bacterial identification and classification. gcms.czoup.comnih.gov

The composition of fatty acids within bacterial membranes is not static; bacteria actively remodel their membrane lipid profiles in response to environmental stressors, a process known as homeoviscous adaptation. nih.gov Changes in temperature, pH, or exposure to organic solvents can trigger alterations in the ratio of saturated to unsaturated fatty acids, the degree of branching, or the length of the acyl chains. nih.gov These modifications are crucial for maintaining optimal membrane fluidity and integrity, which is essential for survival. For example, to counteract cold-induced membrane rigidification, some bacteria increase the proportion of unsaturated or branched-chain fatty acids to enhance fluidity. researchgate.net

While FAMEs are essential for bacterial structure, certain fatty acids, particularly polyunsaturated ones, can also exhibit antimicrobial properties. Stearidonic acid has demonstrated significant inhibitory activity against various pathogenic bacteria. dcu.ieresearchgate.net Studies have shown that SDA can effectively reduce the viability of methicillin-resistant Staphylococcus aureus (MRSA) in a dose-dependent manner. dcu.ie Further research has identified its antimicrobial effects against oral pathogens such as Prevotella intermedia and Porphyromonas gingivalis. researchgate.net The mechanism of action is often attributed to the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis. nih.govmdpi.com

Conversely, FAMEs can also serve as a nutrient source for microbial growth. This is particularly evident in the context of biodiesel, which is primarily composed of FAMEs. The susceptibility of biodiesel to microbial contamination highlights the ability of various bacteria and fungi to metabolize these esters, leading to fuel degradation and operational issues. mdpi.comenergyinst.org This dual role of FAMEs—as both essential structural components and potential external agents that can either inhibit or support growth—underscores their complex relationship with bacterial life.

Sources, Isolation, and Enrichment of Stearidonic Acid for Research Applications

Identification of Natural Sources Rich in Stearidonic Acid

Stearidonic acid (SDA) is a polyunsaturated omega-3 fatty acid found in a limited number of plant-based oils. nih.gov For research and developmental applications, identifying and quantifying the SDA content in these natural sources is a critical first step.

Buglossoides arvensis , commonly known as ahiflower, stands out as a particularly rich source of stearidonic acid. researchgate.net The seed oil of this plant contains a significant amount of SDA, typically ranging from 17% to 21%. tga.gov.au Refined Buglossoides arvensis seed oil is noted to have approximately 20% stearidonic acid, alongside about 44% alpha-linolenic acid (ALA). tga.gov.aubfr-meal-studie.de

Echium species , belonging to the Boraginaceae family, are also well-recognized for their stearidonic acid content. nih.gov Echium plantagineum seed oil, for instance, contains approximately 12.5% to 12.7% stearidonic acid. ital.sp.gov.br Some studies have reported the SDA content in echium oil to be between 10% and 15%. nih.govfrontiersin.org

Blackcurrant seed oil (Ribes nigrum) is another notable source, although its SDA concentration is lower than that of ahiflower and echium oils. The stearidonic acid content in blackcurrant seed oil typically ranges from 2.0% to 4.0%. natureinbottle.comresearchgate.net One analysis reported a stearidonic acid content of 2.7% in a blackcurrant seed oil supplement. nih.gov

Stearidonic Acid Content in Plant Seed Oils

| Plant Source | Scientific Name | Stearidonic Acid Content (%) |

|---|---|---|

| Ahiflower | Buglossoides arvensis | 17 - 21% tga.gov.au |

| Echium | Echium plantagineum | 10 - 15% nih.govfrontiersin.org |

| Blackcurrant | Ribes nigrum | 2 - 4% natureinbottle.comresearchgate.net |

Characterization of Stearidonic Acid Content in Algal and Fungal Biomass

Beyond higher plants, various microorganisms, including algae and fungi, are known to produce stearidonic acid. researchgate.net These sources are of growing interest for sustainable production of omega-3 fatty acids.

Algal Biomass: Certain species of microalgae are capable of synthesizing stearidonic acid. For example, the microalga Spirulina platensis is reported to contain stearidonic acid among its fatty acid profile. mdpi.com Cryptophytes, a group of algae, have also been noted to contain relatively large amounts of 18:4n-3 (stearidonic acid). researchgate.net

Fungal Biomass: Oleaginous fungi, which can accumulate lipids to over 20% of their dry cell weight, are also potential sources of stearidonic acid. nih.gov The filamentous fungus Mortierella alpina is one such example. researchgate.net Researchers have also explored genetic modification to enhance SDA production in fungi. For instance, by overexpressing a delta-15 desaturase gene from Mortierella alpina in Mucor circinelloides, a GLA-producing fungus, scientists were able to achieve an accumulation of up to 5.0% stearidonic acid. nih.gov

Stearidonic Acid in Algal and Fungal Sources

| Source Type | Organism | Reported Stearidonic Acid Content |

|---|---|---|

| Algae | Spirulina platensis | Present in fatty acid profile mdpi.com |

| Algae | Cryptophytes | Relatively high amounts researchgate.net |

| Fungi | Mortierella alpina | Known producer researchgate.net |

| Fungi (Genetically Modified) | Mucor circinelloides | Up to 5.0% nih.gov |

Methodologies for the Extraction and Enrichment of Stearidonic Acid from Biological Matrices for Methyl Ester Preparation

To obtain stearidonic acid methyl ester for research purposes, stearidonic acid must first be extracted and enriched from its natural sources. This is typically followed by a chemical conversion to its methyl ester form.

Extraction: The initial step involves extracting the total lipids from the biological matrix. For plant seeds, this is often achieved through cold pressing or solvent extraction using solvents like hexane (B92381). tga.gov.auital.sp.gov.br

Enrichment: Since the crude oil contains a mixture of different fatty acids, enrichment techniques are employed to increase the concentration of stearidonic acid.

Enzymatic Methods: Lipases can be used to selectively hydrolyze or esterify fatty acids, thereby enriching the desired fatty acid in either the free fatty acid or glyceride fraction. For instance, Candida rugosa lipase (B570770) has been used to enrich SDA from ahiflower seed oil, increasing its concentration from 21.6% to 40.7% in the glyceride fraction. nih.gov A two-step enzymatic process using Candida rugosa lipase followed by Lipozyme RM IM from Rhizomucor miehei increased the SDA content from echium oil to 51.6%. nih.gov

Chromatographic Techniques: High-performance countercurrent chromatography (HPCCC) has been successfully used to separate free fatty acids after saponification of the oil. frontiersin.org Preparative high-performance liquid chromatography (prep-HPLC) is another powerful technique used to obtain highly purified stearidonic acid (over 99% purity) from an already enriched fraction. nih.gov

Preparation of Methyl Ester: Once stearidonic acid is isolated and purified, it is converted into its methyl ester form. This process, known as transesterification or esterification, is crucial for subsequent analyses like gas chromatography. A common laboratory method involves reacting the fatty acid with methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid (HCl) or boron trifluoride (BF₃). researchgate.netnih.gov For example, a solution of 1.2% HCl in methanol can be used to incubate the lipid sample, effectively converting the fatty acids to their corresponding methyl esters. nih.gov

Emerging Research Directions and Methodological Innovations in Stearidonic Acid Methyl Ester Studies

Advancements in Stereoselective Synthesis of Fatty Acid Esters for Biochemical Probing

The creation of structurally precise fatty acid esters is crucial for their use as probes in biochemical and metabolic studies. Recent advancements have focused on stereoselective synthesis, which controls the three-dimensional arrangement of atoms, ensuring the biological activity of the synthesized molecule matches its natural counterpart. A key strategy for synthesizing polyunsaturated fatty acids like stearidonic acid involves the stereoselective reduction of triple bonds in polyacetylene precursors. researchgate.net This method allows for the precise placement of cis-double bonds, which is characteristic of naturally occurring omega-3 fatty acids.

One developed synthetic scheme for stearidonic acid utilizes organocopper reagents in a cross-coupling reaction. researchgate.net This approach involves condensing specific terminal acetylenes with propargyl iodides to build the carbon backbone of the fatty acid. researchgate.net The subsequent catalytic hydrogenation of the resulting polyacetylenic methyl ester using a specialized catalyst, such as the Brown catalyst (P2-Ni), stereoselectively reduces the triple bonds to cis-double bonds, yielding the final all-cis polyunsaturated structure of stearidonic acid methyl ester. researchgate.net This method has been shown to be efficient, with high yields often ranging from 75–81% for the key condensation steps under mild conditions. researchgate.net

| Step | Description | Key Reagents/Catalysts | Significance |

|---|---|---|---|

| 1. Backbone Construction | Cross-coupling reaction of a propargyl bromide with a methyl ester of a terminal acetylenic acid to form the polyacetylenic precursor. researchgate.net | Organocopper reagents researchgate.net | Builds the fundamental carbon chain of the fatty acid ester. |

| 2. Stereoselective Reduction | Catalytic hydrogenation of the polyacetylenic methyl ester to convert triple bonds into cis-double bonds. researchgate.net | Brown catalyst (P2-Ni) researchgate.net | Ensures the correct stereochemistry of the double bonds, which is critical for biological activity. |

Integration of Advanced Omics Technologies (e.g., Lipidomics, Metabolomics) for Comprehensive Profiling

To gain a holistic view of the role of this compound in biological systems, researchers are increasingly integrating multiple "omics" technologies. Lipidomics, the large-scale study of lipids, and metabolomics, the study of small molecules (metabolites), provide a snapshot of the molecular landscape within a cell or organism. creative-proteomics.comresearchgate.net When combined, these approaches can reveal complex interactions and metabolic fluxes that would be missed by targeted analyses of single molecules. nih.govresearchgate.net

Modern analytical workflows enable the simultaneous analysis of both polar metabolites and non-polar lipids from a single sample, significantly increasing data density and throughput. rsc.org One such innovative method combines dual Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography with high-resolution mass spectrometry. rsc.org This setup allows for the automated analysis of two different extracts from the same sample in one analytical run, reducing analysis time and generating a single, comprehensive data file. rsc.org

These integrated multi-omics approaches are powerful tools for:

Continued Development of High-Throughput and Automated Analytical Platforms for Fatty Acid Methyl Ester Analysis

The analysis of fatty acid methyl esters (FAMEs), including this compound, is a cornerstone of lipid research. To meet the demands of large clinical trials and population studies, there has been a significant push towards developing high-throughput and automated analytical platforms. nih.govnih.gov These systems are designed to increase sample throughput, improve reproducibility, and reduce manual labor and the use of hazardous chemicals. palsystem.comshimadzu.com.sg

Automated workstations can now handle the entire FAME analysis workflow, from lipid extraction and transesterification to injection into a gas chromatograph (GC). palsystem.com Robotic systems perform tasks such as transferring plasma and reagents, heating for the derivatization reaction, and extracting the final FAMEs into vials for GC analysis. nih.govmdpi.com This automation minimizes handling errors and ensures that every sample is processed identically, leading to highly reproducible data. shimadzu.com.sg For example, automated derivatization has been shown to improve the reproducibility for the majority of fatty acids analyzed when compared to manual methods. mdpi.com

Key advancements in this area include:

| Parameter | Manual FAME Analysis | Automated FAME Analysis |

|---|---|---|

| Sample Throughput | Low (e.g., 20-24 samples in 1.5-3 days) researchgate.net | High (e.g., up to 200 samples/day) nih.gov |

| Operator Time | Labor-intensive palsystem.com | Minimal, walkaway capability shimadzu.com.sg |

| Reproducibility (%RSD) | Higher variability | Improved reproducibility (%RSD < 20% is acceptable) mdpi.com |

| Reagent Consumption | High | Significantly reduced shimadzu.com.sg |

| Process Control | Prone to manual variations palsystem.com | Highly standardized and consistent shimadzu.com.sg |

In-depth Studies of Enzyme Kinetics and Regulatory Mechanisms Governing Stearidonic Acid Metabolism

Stearidonic acid is a key intermediate in the omega-3 metabolic pathway, where it is converted from α-linolenic acid (ALA) and subsequently metabolized to eicosapentaenoic acid (EPA). The efficiency of this metabolic cascade is governed by the kinetics and regulation of specific enzymes, primarily fatty acid desaturases and elongases. nih.gov Understanding these enzymatic processes is critical for determining the physiological impact of dietary stearidonic acid.

The conversion of fatty acids involves a series of complex, regulated steps. wikipedia.org The key enzymes in this pathway are subject to several layers of control, including transcriptional regulation by nuclear receptors and transcription factors, as well as allosteric regulation by metabolic intermediates. physiology.orgnih.gov

Key regulatory aspects include:

| Enzyme/Factor | Role in Stearidonic Acid Metabolism | Key Regulators |

|---|---|---|

| FADS2 (Δ6-Desaturase) | Catalyzes the conversion of α-linolenic acid to stearidonic acid. nih.gov | Transcriptional control via SREBP-1. physiology.org |

| ELOVL (Elongase) | Elongates stearidonic acid in the pathway towards EPA. nih.gov | Repressed by PUFAs. nih.gov |

| FADS1 (Δ5-Desaturase) | Catalyzes the final desaturation step to form EPA from the elongated product of stearidonic acid. nih.gov | Transcriptional control. nih.gov |

| PPARs | Nuclear receptors that act as sensors for fatty acids and regulate genes involved in fatty acid oxidation. physiology.org | Activated by PUFAs. physiology.org |

| SREBP-1 | Transcription factor that controls the expression of genes for lipogenesis (fatty acid synthesis). nih.gov | Suppressed by PUFAs. physiology.org |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying SAME from natural sources?

- Methodological Answer : SAME can be extracted from lipid-rich biological materials (e.g., marine algae, plant oils) using a modified Bligh-Dyer protocol. Homogenize wet tissue with chloroform:methanol (1:2 v/v), followed by phase separation with additional chloroform and water. The chloroform layer contains lipids, which can be further purified via column chromatography (e.g., Sephadex) or HPLC to isolate SAME . For methyl esterification, transesterification of free stearidonic acid (SA) with methanol under acidic or basic catalysis (e.g., BF₃-methanol) is recommended, followed by RP-HPLC purification .

Q. How should SAME be stored and reconstituted to ensure stability in experimental settings?

- Methodological Answer : SAME is supplied as a methanol or ethanol solution and should be stored at -20°C to prevent oxidation. To reconstitute, evaporate the solvent under nitrogen gas and immediately redissolve in DMSO, ethanol, or aqueous buffers (e.g., PBS). Solubility in PBS (pH 7.2) is limited (~0.15 mg/mL); prepare fresh solutions for in vitro assays to avoid degradation .

Q. What analytical techniques are suitable for confirming SAME purity and structural identity?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with cyanosilicone capillary columns (e.g., SP™-2560) to resolve SAME from other FAMEs. Confirm identity via retention time matching with commercial standards and characteristic fragmentation patterns (e.g., m/z 290.4 for C19H30O2). Nuclear magnetic resonance (NMR) (¹H, ¹³C, HMBC, COSY) can validate double-bond positions and esterification .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of SAME?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against anaerobic bacteria (e.g., Porphyromonas gingivalis) using serial dilutions of SAME in broth media. Include positive controls (e.g., gamma-linolenic acid methyl ester) and negative controls (solvent-only). MIC values ≤39 µg/mL indicate significant activity. Validate results with time-kill assays and synergy testing with conventional antibiotics .

Q. What strategies address contradictions in bioactivity data between SAME and its free acid form (SA)?

- Methodological Answer : Differences in solubility and cellular uptake may explain discrepancies. For in vitro studies, use lipid carriers (e.g., cyclodextrins) to enhance SA solubility. Compare esterase activity in model systems: SAME may require enzymatic hydrolysis to SA for bioactivity. Quantify intracellular SA levels post-treatment via LC-MS to confirm metabolic conversion .

Q. How can advanced chromatographic methods resolve SAME from co-eluting FAMEs in complex mixtures?

- Methodological Answer : Employ two-dimensional GC (GC×GC) with a polar primary column (e.g., SP-2560) and non-polar secondary column (e.g., DB-5MS) to enhance separation. For LC-based workflows, use C18 columns with isocratic elution (95% acetonitrile) and monitor UV absorbance at 205 nm for conjugated dienes. Cross-validate with silver-ion chromatography to separate FAMEs by unsaturation degree .

Q. What experimental controls are critical when studying SAME’s anti-inflammatory effects in cell models?

- Methodological Answer : Include solvent controls (e.g., methanol at equivalent concentrations) to rule out solvent toxicity. Use lipid-free media to prevent confounding interactions with serum lipids. Pre-treat cells with fatty acid-free BSA to standardize SAME delivery. Validate findings with siRNA knockdown of key targets (e.g., PPAR-γ) to establish mechanism .

Methodological Considerations for Data Interpretation

- Handling Stability Issues : SAME degrades rapidly in aqueous buffers; avoid storage >24 hours. Monitor oxidation via thiobarbituric acid-reactive substances (TBARS) assay and include antioxidants (e.g., BHT) in long-term experiments .

- Statistical Validation : Use multivariate analysis (e.g., PCA) to differentiate SAME’s effects from background lipid variability in biological samples. Report MIC values with 95% confidence intervals from triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.